

MitoPY1: A Technical Guide to Probing Mitochondrial Oxidative Stress

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Compound of Interest

Compound Name: MitoPY1

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This in-depth technical guide provides a comprehensive overview of Mitochondria Peroxy Yellow 1 (**MitoPY1**), a fluorescent probe designed for the selective detection of hydrogen peroxide (H_2O_2) within the mitochondria of living cells. This document details the probe's mechanism of action, key characteristics, experimental protocols, and data interpretation for studying oxidative stress.

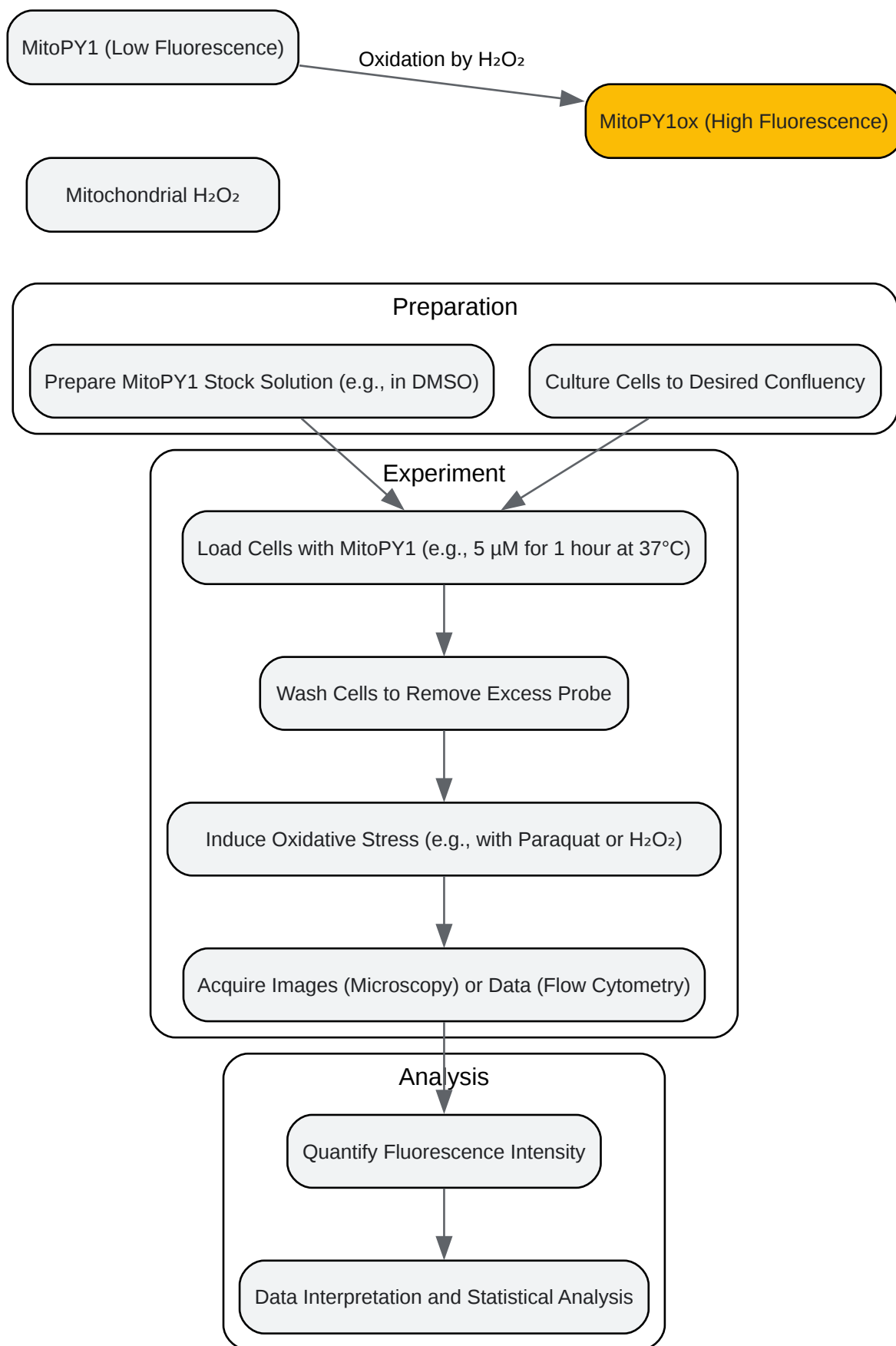
Introduction to MitoPY1

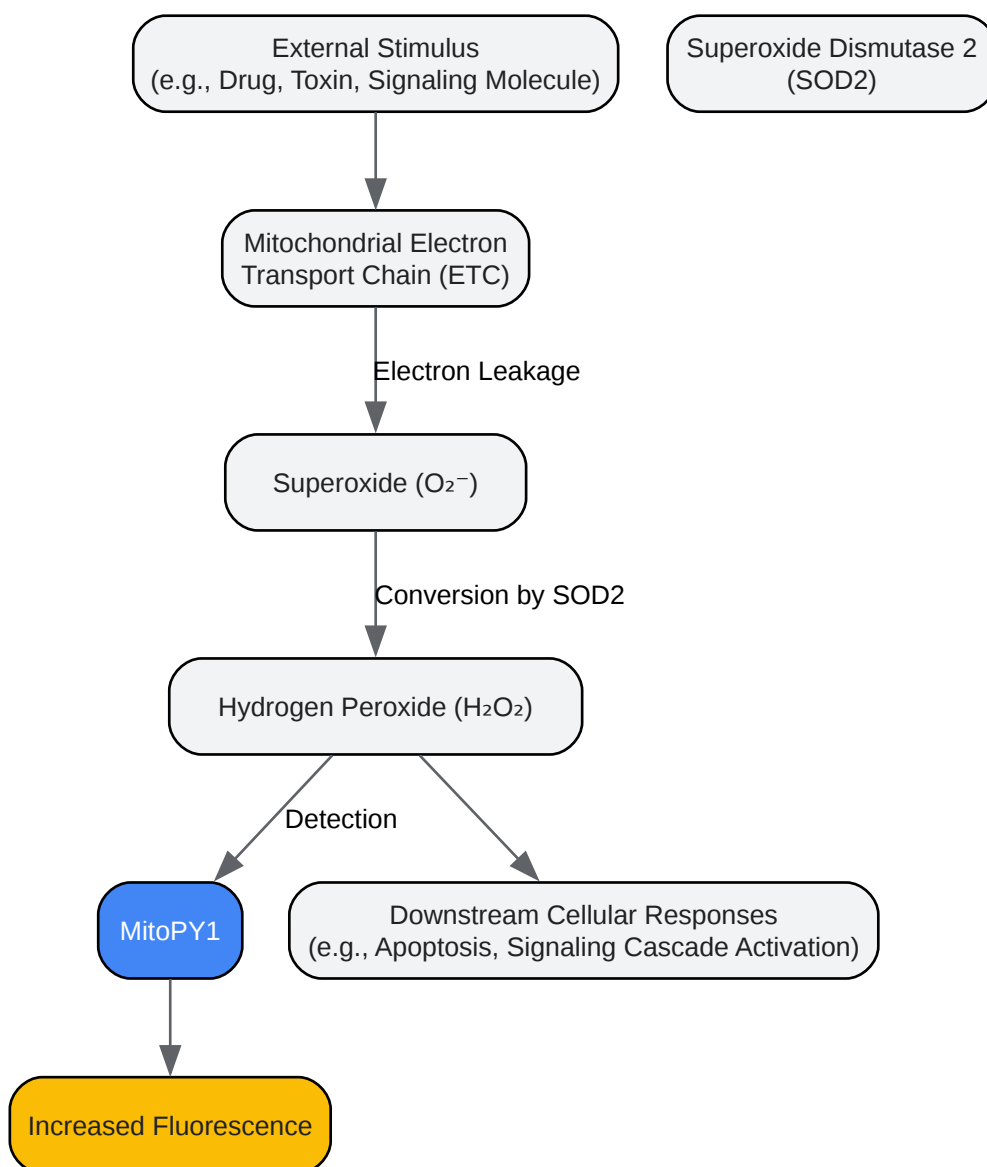
MitoPY1 is a small-molecule fluorescent sensor that enables the visualization and quantification of mitochondrial H_2O_2 , a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes.^{[1][2][3][4]} Aberrant H_2O_2 production in mitochondria is linked to cellular aging, neurodegenerative diseases, and cancer.^[2] **MitoPY1** offers a powerful tool for investigating the intricate role of mitochondrial ROS in cellular signaling and disease.

The probe consists of two key functional domains: a triphenylphosphonium (TPP) cation that directs its accumulation within the mitochondria due to the organelle's negative membrane potential, and a boronate-based switch that reacts specifically with H_2O_2 .^{[1][3][4]} This reaction triggers a significant increase in the probe's fluorescence, allowing for the sensitive detection of H_2O_2 fluxes.^{[1][4]}

Mechanism of Action

MitoPY1's fluorescence is initially quenched. Upon reaction with H_2O_2 , the boronate group is cleaved, leading to the formation of the highly fluorescent product, **MitoPY1ox**.^[1] This "turn-on" fluorescence response provides a direct correlation between the detected signal and the concentration of mitochondrial H_2O_2 .





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